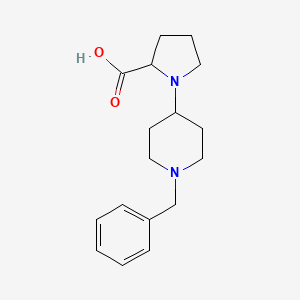![molecular formula C14H6F12O4 B12084308 Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
Di[hexafluoroisopropyl]terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di[hexafluoroisopropyl]terephthalate is a chemical compound that belongs to the class of terephthalates. Terephthalates are esters of terephthalic acid and are widely used in the production of plastics, particularly polyethylene terephthalate (PET). This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di[hexafluoroisopropyl]terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactors where terephthalic acid and hexafluoroisopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di[hexafluoroisopropyl]terephthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroisopropyl terephthalate derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hexafluoroisopropyl terephthalate derivatives.
Reduction: Hexafluoroisopropyl terephthalate alcohols.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di[hexafluoroisopropyl]terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers with high thermal stability and chemical resistance.
Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives due to its excellent thermal and chemical properties.
Mécanisme D'action
The mechanism of action of Di[hexafluoroisopropyl]terephthalate involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and steric hindrance due to the hexafluoroisopropyl groups contribute to its stability and resistance to degradation. These properties make it an effective material in applications requiring long-term stability and resistance to harsh environmental conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di[2-ethylhexyl]terephthalate: Known for its use as a plasticizer in PVC products.
Dimethyl terephthalate: Commonly used in the production of PET.
Diisononyl terephthalate: Used as a plasticizer with lower volatility and migration rates.
Uniqueness
Di[hexafluoroisopropyl]terephthalate stands out due to its high thermal stability and resistance to chemical degradation, which are attributed to the presence of hexafluoroisopropyl groups. These properties make it more suitable for applications requiring long-term durability and resistance to extreme conditions compared to other terephthalates.
Propriétés
Formule moléculaire |
C14H6F12O4 |
|---|---|
Poids moléculaire |
466.17 g/mol |
Nom IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H |
Clé InChI |
UHIXUMRTPXHFPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


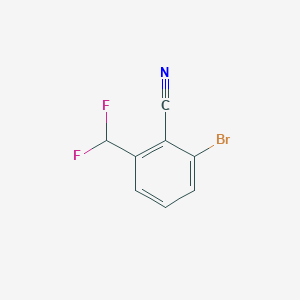

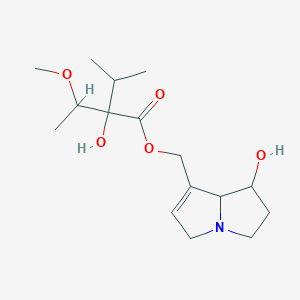

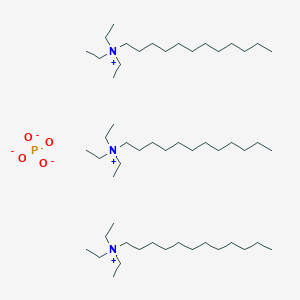




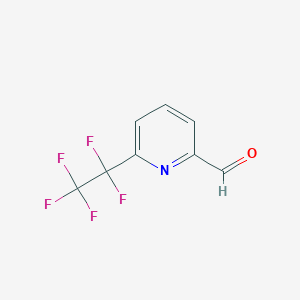
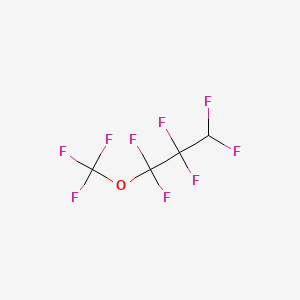

![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
